Salicylate de sodium

Vue d'ensemble

Description

Sodium Salicylate is an organic molecular entity . It is the sodium salt of salicylic acid . As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain .

Synthesis Analysis

Sodium salicylate can be prepared from sodium phenolate and carbon dioxide under higher temperature and pressure . Historically, it has been synthesized by refluxing methyl salicylate (wintergreen oil) with an excess of sodium hydroxide .Molecular Structure Analysis

Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Chemical Reactions Analysis

The addition of excess iron (III) to a solution of salicylate generates a deeply colored solution whose absorbance can be easily measured . Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Physical And Chemical Properties Analysis

Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Applications De Recherche Scientifique

Administration topique pour le soulagement de la douleur

Le salicylate de sodium est un dérivé de l'acide salicylique et du salicylate de méthyle, qui sont largement utilisés comme salicylates topiques pour leurs actions kératolytiques et anti-inflammatoires . Ils sont utilisés dans des stratégies à la fois passives et actives, y compris des technologies émergentes, pour améliorer la pénétration cutanée .

Atténuation du stress salin chez les plantules de blé

Des recherches ont montré que le this compound peut efficacement atténuer l'inhibition de la croissance du blé sous stress salin . Il améliore les activités enzymatiques antioxydantes et réduit la concentration de malondialdéhyde (MDA) dans le blé .

Qualité de préservation du sperme de bélier

Des études ont montré que le this compound peut protéger les rats du stress oxydatif induit par la roténone et augmenter l'activité de la superoxyde dismutase (SOD) . Cela suggère son application potentielle dans l'amélioration de la qualité de préservation du sperme de bélier .

Analgésique et antipyrétique

Le this compound est utilisé comme analgésique et antipyrétique . Il agit comme un anti-inflammatoire non stéroïdien (AINS), soulageant la douleur et réduisant la fièvre .

Détection du rayonnement ultraviolet sous vide et des électrons

Il sert également de phosphore pour la détection du rayonnement ultraviolet sous vide et des électrons . Cela le rend utile dans diverses applications scientifiques et industrielles où de telles détections sont requises .

Inhibiteur de la neurofibromatose kappa B et réducteur du stress oxydatif

Le this compound agit comme un inhibiteur de la neurofibromatose kappa B et un réducteur du stress oxydatif . Cela suggère son utilisation potentielle dans le traitement de la neurofibromatose et d'autres affections liées au stress oxydatif .

Mécanisme D'action

Target of Action

Sodium salicylate, a derivative of salicylic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Sodium salicylate also binds to High Mobility Group Box 1 (HMGB1) , a protein that plays a significant role in inflammation and disease development .

Mode of Action

Sodium salicylate acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in the alleviation of inflammation and pain. Additionally, sodium salicylate has been found to enhance the liberation of inorganic phosphate from ATP , which could contribute to its mode of action .

Biochemical Pathways

Sodium salicylate affects the arachidonic acid pathway by inhibiting the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain. Sodium salicylate is synthesized from chorismate, which is derived from the shikimate pathway .

Pharmacokinetics

The pharmacokinetics of sodium salicylate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed in the body . Sodium salicylate is metabolized in the liver and excreted in the urine . The half-life, clearance, and volume of distribution of sodium salicylate can vary depending on the dose and the individual’s metabolic rate .

Result of Action

The primary result of sodium salicylate’s action is the reduction of inflammation and pain . By inhibiting the COX enzymes and reducing the production of prostaglandins, sodium salicylate alleviates symptoms of inflammation and pain . Additionally, it has been found to cause significant damage to cochlear inner hair cells at high concentrations, which has implications for tinnitus generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium salicylate. For instance, soil salinization, a critical issue in agricultural production, can affect the global ecological environment and has been found to influence the effectiveness of sodium salicylate in alleviating salt stress in wheat seedlings . Furthermore, the physiological state of the individual, including factors such as age, health status, and presence of other medications, can also impact the action and efficacy of sodium salicylate .

Safety and Hazards

Orientations Futures

Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively . The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Propriétés

IUPAC Name |

sodium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQHOQBGMUPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021708 | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54-21-7 | |

| Record name | Sodium salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

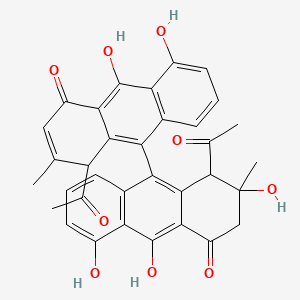

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

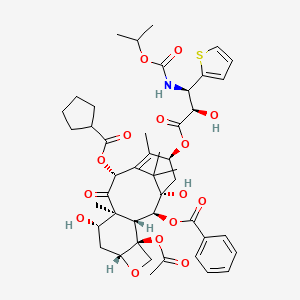

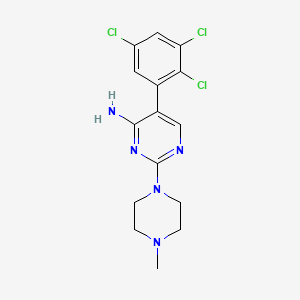

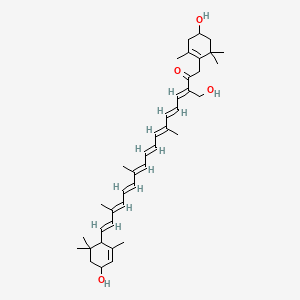

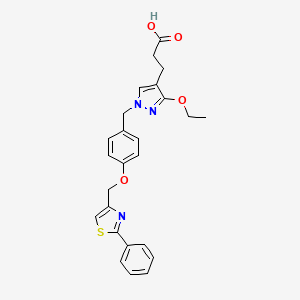

Feasible Synthetic Routes

Q & A

A: Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. [] This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. []

A: Research suggests that sodium salicylate can improve both hepatic and peripheral insulin resistance. This effect is attributed to its ability to reduce oxidative stress in the liver and muscles. [, ]

A: Yes, studies in rats have shown that sodium salicylate can increase the expression of c-fos, GAD67, and GABAAα1 in the inferior colliculus, a part of the auditory brainstem. [] This suggests potential involvement in the central auditory system and compensatory mechanisms for ototoxicity.

A: Sodium salicylate has been shown to inhibit dentine formation in rat incisors. [] This effect is believed to be due to the direct action of sodium salicylate on odontoblasts or mesenchymal cells in the pulp, rather than a secondary action through the pituitary-adrenal axis. []

ANone: The molecular formula of sodium salicylate is C₇H₅NaO₃. Its molecular weight is 160.10 g/mol.

A: Sodium salicylate, when used in combination with various binders like gum arabic, gelatin, and polyvinyl alcohol, influences the particle properties of spray-dried products. [] These properties include diameter, true density, sphericity, and surface area. []

ANone: This section will be skipped as the provided research papers do not cover the catalytic properties and applications of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not cover aspects related to computational chemistry and modeling of sodium salicylate.

A: Studies have shown that the ortho position of the OH group in the benzene ring is crucial for the inhibitory action of sodium salicylate on dentine formation. [] This highlights the importance of specific structural features for its biological activity.

A: Sodium salicylate can be formulated with non-ionic surfactants and dimethyl sulfoxide to increase its percutaneous absorption and bioavailability. []

ANone: This section will be skipped as the provided research papers do not focus on SHE regulations related to sodium salicylate.

A: Sodium salicylate demonstrates a shorter elimination half-life and faster clearance after intravenous administration compared to oral administration in sheep. []

A: In dogs, sodium salicylate administration significantly increased the total systemic clearance and biliary clearance of indomethacin, leading to a rapid drop in indomethacin plasma levels. []

A: In vitro studies have demonstrated that sodium salicylate, within a specific concentration range, can protect spiral ganglion neurons from cisplatin-induced damage, likely due to its anti-apoptotic effects. []

A: Low-dose sodium salicylate has been shown to promote ovulation in mice and sheep by increasing the levels of ovulation hormones and inflammation through the promotion of CYP17A1 expression. []

A: Middle ear instillation of sodium salicylate can alleviate gentamicin-induced auditory function deficits and reduce outer hair cell loss in guinea pigs. []

ANone: This section will be skipped as the provided research papers do not specifically address resistance and cross-resistance mechanisms associated with sodium salicylate.

ANone: This section will be skipped as the provided research papers do not primarily focus on the toxicological profile and long-term effects of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not discuss specific drug delivery and targeting strategies for sodium salicylate.

ANone: This section will be skipped as the provided research papers do not discuss biomarkers related to sodium salicylate treatment.

A: Sodium salicylate concentrations in biological samples can be determined using high-performance liquid chromatography (HPLC) with diode array detection. [] Additionally, first-derivative spectroscopy offers a method for the simultaneous determination of acetaminophen and sodium salicylate in tablets. []

ANone: This section will be skipped as the provided research papers do not provide information on the environmental impact and degradation of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not specifically address dissolution and solubility studies of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not provide detailed information on the validation of analytical methods for sodium salicylate.

ANone: This section will be skipped as the provided research papers do not focus on quality control and assurance measures related to sodium salicylate.

A: Research in rabbits indicates that sodium salicylate can diminish the production of complement-fixing antibodies, agglutinins, and hemolysins, suggesting a potential impact on the immune response. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)